Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate
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Overview
Description
Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate is a derivative of L-tryptophan, an essential amino acid. This compound is often used in peptide synthesis due to its protective groups that prevent unwanted reactions during the synthesis process. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protective group in peptide chemistry, making this compound particularly valuable in the field.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate typically involves the protection of the amino group of L-tryptophan with the Fmoc group. This is achieved by reacting L-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate undergoes several types of chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the Fmoc protective group.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles can be used to substitute the Fmoc group.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: L-tryptophan or its derivatives.
Substitution: Compounds with different protective or functional groups.
Scientific Research Applications
Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protective group for the amino group of tryptophan.
Biology: Studied for its role in protein synthesis and function.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Used in the production of synthetic peptides and proteins for various applications
Mechanism of Action
The mechanism of action of Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate involves the protection of the amino group of tryptophan, preventing unwanted side reactions during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the peptide .
Comparison with Similar Compounds
Similar Compounds
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid: An alanine derivative with similar protective properties.
4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid: Another derivative with a similar structure and protective group.
Uniqueness
Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate is unique due to its specific application in protecting the amino group of tryptophan during peptide synthesis. Its stability under basic conditions and ease of removal under acidic conditions make it particularly valuable in synthetic chemistry .
Properties
Molecular Formula |
C27H24N2O4 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C27H24N2O4/c1-32-26(30)25(14-17-15-28-24-13-7-6-8-18(17)24)29-27(31)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,29,31)/t25-/m0/s1 |
InChI Key |
ZZQVGJRQPKSDCD-VWLOTQADSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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